molecular formula C13H18ClNO2 B5823884 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine

4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine

Cat. No. B5823884
M. Wt: 255.74 g/mol
InChI Key: WLMFHRKROAOOFL-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine is not fully understood. However, it is believed to act as a modulator of certain receptors and enzymes in the body, particularly those involved in the regulation of neurotransmitter release and uptake. It has also been shown to have some activity as an inhibitor of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine are diverse and depend on the specific application and dosage used. It has been shown to have some activity as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been shown to have some potential as an anticancer agent, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine in lab experiments is its unique properties and potential applications. It is a versatile compound that can be used in a wide range of studies, from biochemistry and pharmacology to medicinal chemistry and drug discovery. However, there are some limitations to its use, particularly in terms of its potential toxicity and side effects. Careful dosage and safety precautions must be taken when using this compound in lab experiments.

Future Directions

There are many potential future directions for research on 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine. Some possible areas of investigation include its potential as a therapeutic agent for various diseases, its role in the regulation of neurotransmitter release and uptake, and its potential as a modulator of certain enzymes involved in drug metabolism. Further studies are also needed to explore its potential toxicity and side effects, as well as its potential interactions with other drugs and compounds. Overall, the future of research on 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine is promising and holds great potential for the development of new drugs and therapies.

Synthesis Methods

The synthesis method of 4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine involves the reaction of 4-chloro-3-methylphenol with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and produces the desired compound in good yields.

Scientific Research Applications

4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the development of new drugs, as well as a precursor for the synthesis of other compounds with potential biological activities. It has also been used as a tool in biochemical and pharmacological studies, particularly in the investigation of the role of certain receptors and enzymes in various physiological processes.

properties

IUPAC Name

4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMFHRKROAOOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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